molecular formula C28H23F3N4O3 B14926016 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14926016
M. Wt: 520.5 g/mol
InChI Key: JELRXKZMLFRSDD-UHFFFAOYSA-N
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Description

2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan and pyrimidine rings through a series of condensation and cyclization reactions. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, furan, and pyrimidine derivatives that share structural similarities with 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE. Examples include:

Uniqueness

The uniqueness of 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H23F3N4O3

Molecular Weight

520.5 g/mol

IUPAC Name

2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H23F3N4O3/c1-4-21-25(17-7-11-19(36-2)12-8-17)34-35(26(21)18-9-13-20(37-3)14-10-18)27-32-22(23-6-5-15-38-23)16-24(33-27)28(29,30)31/h5-16H,4H2,1-3H3

InChI Key

JELRXKZMLFRSDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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